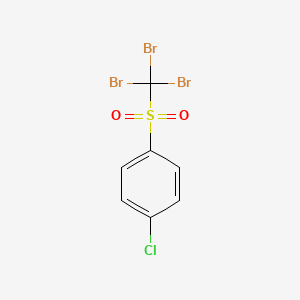
1-Chloro-4-(tribromomethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(tribromomethanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tribromomethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(tribromomethanesulfonyl)benzene typically involves the sulfonylation of 1-chloro-4-bromobenzene with tribromomethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(tribromomethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional substituents.
Reduction: The tribromomethanesulfonyl group can be reduced to form less substituted sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Substitution: Nitro and sulfonyl derivatives.
Reduction: Less substituted sulfonyl compounds.
Scientific Research Applications
1-Chloro-4-(tribromomethanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(tribromomethanesulfonyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and the tribromomethanesulfonyl group are key sites for chemical reactions. The compound can form intermediates that facilitate further chemical transformations, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-4-(trichloromethyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(tribromomethanesulfonyl)benzene is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. The tribromomethanesulfonyl group is a strong electron-withdrawing group, influencing the compound’s reactivity in nucleophilic and electrophilic substitution reactions. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
31350-61-5 |
|---|---|
Molecular Formula |
C7H4Br3ClO2S |
Molecular Weight |
427.34 g/mol |
IUPAC Name |
1-chloro-4-(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Br3ClO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H |
InChI Key |
PKWHITXKTJBVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















